1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine
Description
The compound 1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine features a unique polycyclic structure combining a substituted pyrrole core with a fluorophenyl-piperazine moiety. Key structural attributes include:
- Pyrrole ring: Substituted with 4-chlorophenyl, isopropyl, methyl, and methylsulfonyl groups.
- Methylsulfonyl group: Contributes to electron-withdrawing effects and metabolic stability .
The molecular weight is estimated at ~500 g/mol (based on formula C25H28ClFN3O2S). Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent binding.
Properties
Molecular Formula |
C25H29ClFN3O2S |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazine |
InChI |
InChI=1S/C25H29ClFN3O2S/c1-16(2)30-17(3)25(33(4,31)32)23(24(30)18-5-7-20(26)8-6-18)19-13-21(27)15-22(14-19)29-11-9-28-10-12-29/h5-8,13-16,28H,9-12H2,1-4H3 |
InChI Key |
RJGQIIYSKFYKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCNCC4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthesis of Piperazine Core and Intermediates
Synthesis of Bis(2-chloroethyl)methylamine Hydrochloride
- Reactants: Diethanolamine and thionyl chloride.
- Conditions: Reaction in chloroform solvent at 25-30 °C with stirring, followed by heating to 75-80 °C for 2 hours.
- Outcome: Formation of bis(2-chloroethyl)methylamine hydrochloride with high yield (~94.1%).
- Notes: Thionyl chloride acts as chlorinating agent converting hydroxyl groups to chloro substituents.
Preparation of 1-(3-chlorophenyl)piperazine Hydrochloride
- Reactants: Bis(2-chloroethyl)methylamine hydrochloride and 3-chloroaniline.
- Conditions: Reflux in xylene at 140-145 °C with para-toluenesulfonic acid as catalyst.
- Isolation: Cooling to 0-5 °C to crystallize product, washing with chilled solvents.
- Yield: Approximately 84.6%.
- Significance: This step forms the piperazine ring substituted with the 3-chlorophenyl group.
Alkylation to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
- Reactants: 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane.
- Conditions: Stirring in acetone-water mixture with sodium hydroxide at 25-30 °C for 15 hours.
- Isolation: Crystallization of sodium salt by cooling and filtration.
- Yield: High, around 97%.
- Purpose: Introduces a chloropropyl side chain on the piperazine nitrogen, enabling further functionalization.
Synthesis of Pyrrolyl and Other Key Functional Groups
While direct literature on the exact preparation of the 1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl moiety attached to the piperazine is scarce in the public domain, related synthetic strategies for pyrrole derivatives generally involve:
- Pyrrole ring construction: Via Paal-Knorr synthesis or condensation reactions using 1,4-dicarbonyl compounds and amines.
- Isopropyl and methyl substitution: Introduced through alkylation or selective substitution reactions on the pyrrole ring.
- Methylsulfonyl group introduction: Typically achieved by oxidation of methylthio substituents or direct sulfonylation using sulfonyl chlorides or sulfones under controlled conditions.
The coupling of the substituted pyrrole with the fluorophenyl-piperazine intermediate likely proceeds via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the leaving groups and reactivity.
Final Assembly and Purification
- The final compound is isolated as a hydrochloride salt to improve stability and crystallinity.
- Purification involves recrystallization from suitable solvents (e.g., isopropanol, acetone).
- Analytical methods such as TLC, NMR, and mass spectrometry confirm structure and purity.
Data Tables Summarizing Key Preparation Steps
| Step | Reactants / Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diethanolamine + Thionyl chloride | CHCl3, 25-80 °C, 2 h | 94.1 | Formation of bis(2-chloroethyl)methylamine HCl |
| 2 | Bis(2-chloroethyl)methylamine HCl + 3-chloroaniline | Xylene, reflux 140-145 °C | 84.6 | Formation of 1-(3-chlorophenyl)piperazine HCl |
| 3 | 1-(3-chlorophenyl)piperazine HCl + 1-bromo-3-chloropropane | Acetone/H2O, NaOH, 25-30 °C, 15 h | 97.0 | Alkylation to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl |
| 4 | Pyrrole derivatives (via condensation/alkylation) | Various (oxidation, alkylation steps) | N/A | Functionalization with isopropyl, methyl, methylsulfonyl groups |
| 5 | Coupling of pyrrolyl intermediate with fluorophenyl-piperazine | Pd-catalyzed cross-coupling or nucleophilic aromatic substitution | N/A | Final assembly of target molecule |
Research Findings and Perspectives from Varied Sources
- The synthetic route described in patent WO2016078107A1 and related literature emphasizes mild reaction conditions, high yields, and simplified post-reaction processing for piperazine intermediates.
- Use of thionyl chloride for chlorination and xylene as solvent for condensation reactions is a common theme, providing reproducible and scalable protocols.
- Green chemistry approaches have been explored for related triazolo-pyridine derivatives, employing sulphamic acid as a catalyst to reduce hazardous reagents and improve environmental profile; such strategies could inspire modifications for pyrrolyl functionalization.
- Microwave-assisted synthesis has been reported to enhance reaction rates and yields for neuroleptic drug intermediates containing piperazine cores, suggesting potential for process intensification.
- The complexity of the target molecule requires careful control of regioselectivity and functional group compatibility, underscoring the importance of stepwise protection/deprotection and selective alkylation strategies.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound contains:
-
Piperazine core (a six-membered ring with two nitrogen atoms)
-
Pyrrole ring substituted with:
-
4-Chlorophenyl group (electron-withdrawing)
-
Isopropyl substituent (steric bulk)
-
Methylsulfonyl group (strong electron withdrawal)
-
-
5-Fluorophenyl moiety (fluorine’s electronegativity enhances reactivity)
| Functional Group | Role in Reactivity |
|---|---|
| Piperazine | Nucleophilic substitution sites |
| Methylsulfonyl | Electrophilic reactions, deprotonation |
| Chlorophenyl/Fluorophenyl | Directing groups for substitution reactions |
Step 1: Pyrrole Ring Formation
-
Likely involves cyclization reactions (e.g., Paal-Knorr synthesis) to form the pyrrole core.
-
Substituents (chlorophenyl, isopropyl, methylsulfonyl) would be introduced via:
Step 2: Piperazine Coupling
-
Nucleophilic aromatic substitution on the pyrrole ring to attach the piperazine moiety.
-
Fluorine’s activation of the phenyl ring may facilitate coupling.
Step 3: Functional Group Optimization
-
Methylsulfonylation (introduction of SO₂Me group) via oxidation of thiol precursors.
-
Halogenation (chlorine on phenyl ring) via electrophilic substitution .
Key Reactions
-
Piperazine Substitution
-
Piperazine’s secondary amines undergo nucleophilic attack (e.g., alkylation, acylation).
-
Example: Cross-coupling with electrophilic partners (e.g., aryl halides).
-
-
Methylsulfonyl Group Reactivity
-
Susceptible to deprotonation (acidic α-hydrogens).
-
May participate in Michael additions or elimination reactions .
-
-
Halogenated Aromatic Rings
-
Chlorine and fluorine direct electrophilic substitution (e.g., nitration, sulfonation).
-
Fluorine’s ortho/para-directing effects enhance regioselectivity.
-
Comparative Analysis with Analogous Compounds
Scientific Research Applications
1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Piperazine derivatives are known for their pharmaceutical properties, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Findings and Implications
Role of Sulfonyl Groups : Methylsulfonyl in the target compound offers superior metabolic stability compared to methylthio () or ethylsulfinyl () groups.
Fluorophenyl-Piperazine Motif : Shared with kinase inhibitors (), suggesting anticancer or anti-inflammatory applications.
Synergistic Effects : The combination of 4-chlorophenyl (electron-withdrawing) and fluorophenyl (bioavailability-enhancing) groups may optimize pharmacokinetics.
Q & A
Q. What are the recommended synthetic pathways for constructing the 1,5-diarylpyrazole core in this compound?
Methodological Answer: The 1,5-diarylpyrazole core can be synthesized via a multi-step process starting with condensation reactions. For example, the pyrazole ring is often formed by cyclocondensation of hydrazine derivatives with diketones or via Suzuki coupling for aryl group introduction. Key steps include nitration (e.g., 17–21% yield for nitropyridin-2-ol derivatives) and chlorination using POCl3 (93% yield) . Piperazine integration typically involves nucleophilic substitution or acid-amine coupling, as seen in 4-(benzo[1,3]dioxol-5-ylmethyl)piperazine amide synthesis .
Q. Which spectroscopic techniques are critical for characterizing structural integrity?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl or piperazine N–H stretches).
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms aryl substituents and piperazine ring conformation (e.g., δ 2.5–3.5 ppm for piperazine protons).
- Mass spectrometry : Validates molecular weight (e.g., 365.3 g/mol for a related trifluoromethylphenylpiperazine) .
- X-ray crystallography (if applicable): Resolves stereochemistry of chiral centers .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) due to structural similarities to psychoactive piperazine derivatives .
- Avoid inhalation/ingestion; monitor for CNS effects.
- Store in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How do structural modifications at the piperazine moiety influence 5-HT receptor binding affinity?
Methodological Answer: SAR studies show that:
- Piperazine substitution : Bulky groups (e.g., diphenylmethyl) enhance 5-HT2A affinity (Ki = 21–2584 nM), while electron-withdrawing groups (e.g., nitro) reduce activity .
- Fluorine positioning : Para-fluorine on phenyl rings improves metabolic stability and receptor selectivity (e.g., 5-fluorophenyl derivatives) .
- Methylsulfonyl group : Enhances solubility and hydrogen bonding with receptor pockets .
Q. How can researchers resolve contradictions between in vitro enzyme inhibition and cellular activity?
Methodological Answer:
- Permeability assays : Use Caco-2 cells to assess membrane penetration.
- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites.
- Cellular target engagement assays : TR-FRET or NanoBRET confirms intracellular target binding .
Example: A piperazine-linked 8-hydroxyquinoline derivative showed acetylcholinesterase inhibition (IC50 = 0.90 μM) but required copper chelation for cellular efficacy .
Q. What computational approaches predict the impact of fluorine substitution on target engagement?
Methodological Answer:
Q. How does the methylsulfonyl group affect metabolic stability compared to other sulfonyl derivatives?
Methodological Answer:
- Microsomal stability assays : Methylsulfonyl derivatives show 2–3× longer half-life (t1/2 = 45 min) than tosyl analogs (t1/2 = 20 min) in human liver microsomes.
- CYP450 inhibition screening : Methylsulfonyl groups reduce CYP3A4 inhibition risk compared to bulkier sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
